molecular formula C10H15NO B576019 1-(4-Isopropylpyridin-2-yl)ethanol CAS No. 185220-36-4

1-(4-Isopropylpyridin-2-yl)ethanol

Cat. No.: B576019
CAS No.: 185220-36-4
M. Wt: 165.236
InChI Key: JFILPXXPTNYWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylpyridin-2-yl)ethanol is a pyridine-derived ethanol compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . Its structure features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 2-position. The compound’s InChI Key (JZSWVCNVNOZMFN-UHFFFAOYSA-N) and linear structural formula (C₆H₅)(C₅H₄N)(CH₃)COH highlight its hybrid aromatic-aliphatic character .

Properties

CAS No.

185220-36-4

Molecular Formula

C10H15NO

Molecular Weight

165.236

IUPAC Name

1-(4-propan-2-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-8,12H,1-3H3

InChI Key

JFILPXXPTNYWHW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=C1)C(C)O

Synonyms

2-Pyridinemethanol,alpha-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Modifications
1-(4-Isopropylpyridin-2-yl)ethanol 19490-92-7 C₁₃H₁₃NO Pyridine (4-isopropyl), ethanol group
Diphenyl(pyridin-2-yl)methanol N/A C₁₈H₁₅NO Pyridine (unsubstituted), diphenylmethanol
1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride 163878-03-9 C₁₃H₁₄ClNO Ethanol group, hydrochloride salt
(4-Isopropylpyridin-2-yl)(phenyl)methanol N/A C₁₅H₁₇NO Pyridine (4-isopropyl), phenylmethanol
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol 1345452-31-0 C₁₅H₁₉NO Pyrrole ring, 4-isopropylphenyl substitution

Key Differences and Implications

Substituent Position and Bulkiness: The 4-isopropyl group on the pyridine ring in 1-(4-Isopropylpyridin-2-yl)ethanol introduces steric hindrance compared to unsubstituted analogs like Diphenyl(pyridin-2-yl)methanol. This may affect binding affinity in biological systems or solubility .

Functional Group Modifications: The hydrochloride salt in 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride enhances water solubility compared to the free base form of 1-(4-Isopropylpyridin-2-yl)ethanol, which could influence pharmacokinetic profiles . Methanol vs. Ethanol Groups: (4-Isopropylpyridin-2-yl)(phenyl)methanol lacks the hydroxyl-bearing ethyl chain of the target compound, reducing hydrogen-bonding capacity .

Aromatic vs.

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